molecular formula C23H31N3O9 B14765399 Pomalidomide-PEG5-OH

Pomalidomide-PEG5-OH

Cat. No.: B14765399
M. Wt: 493.5 g/mol
InChI Key: OEXWZEWVPGHDBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG5-OH typically involves the conjugation of pomalidomide with a polyethylene glycol (PEG) chain. One common method includes the reaction of pomalidomide with PEG5-amine in the presence of coupling agents and solvents . The reaction conditions often involve mild temperatures and controlled pH to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been explored to improve the efficiency and yield of the compound . This method allows for better control over reaction conditions and reduces the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG5-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the PEG chain.

    Substitution: The PEG chain allows for substitution reactions, where different functional groups can be attached to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications in research and industry .

Scientific Research Applications

Pomalidomide-PEG5-OH has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-PEG5-OH is unique due to its hydroxyl group, which provides versatility in further chemical modifications and applications. Its PEGylation enhances solubility and bioavailability, making it a valuable compound in drug development and research .

Properties

Molecular Formula

C23H31N3O9

Molecular Weight

493.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C23H31N3O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-6-24-17-3-1-2-16-20(17)23(31)26(22(16)30)18-4-5-19(28)25-21(18)29/h1-3,18,24,27H,4-15H2,(H,25,28,29)

InChI Key

OEXWZEWVPGHDBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCO

Origin of Product

United States

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